Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry and the presence of a fluorine atom, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce the formation of the (2S,4S) configuration. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and reagents such as benzyl bromide and fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or fluorine positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom plays a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate
- Methyl (2S,4S)-1-tert-butyl-2-methyl-4-hydroxypyrrolidine-1,2-dicarboxylate
Uniqueness
Methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the design of drugs with improved pharmacokinetic and pharmacodynamic profiles.
Properties
Molecular Formula |
C13H16FNO2 |
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Molecular Weight |
237.27 g/mol |
IUPAC Name |
methyl (2S,4S)-1-benzyl-4-fluoropyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)12-7-11(14)9-15(12)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3/t11-,12-/m0/s1 |
InChI Key |
RICJDAZEAFBQOH-RYUDHWBXSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1CC2=CC=CC=C2)F |
Canonical SMILES |
COC(=O)C1CC(CN1CC2=CC=CC=C2)F |
Origin of Product |
United States |
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